
Diethyl 2,2-difluoropentanedioate
Overview
Description
Diethyl 2,2-difluoropentanedioate is an organic compound with the molecular formula C9H14F2O4 and a molecular weight of 224.2 g/mol . It is a diester derivative of pentanedioic acid, where two fluorine atoms are substituted at the 2,2-positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2-difluoropentanedioate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromodifluoroacetate with ethyl acrylate in the presence of copper powder and tetrahydrofuran as a solvent. The reaction mixture is heated to 50°C, and TMEDA (tetramethylethylenediamine) is added dropwise. The reaction is then stirred for three hours at the same temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-difluoropentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Produces diethyl pentanedioate.
Reduction: Yields diethyl 2,2-difluoropentanediol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2-difluoropentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2,2-difluoropentanedioate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its metabolic stability and alter the electronic properties of the molecule. This can affect the reactivity and binding affinity of the compound with enzymes and other biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2-difluorobutanedioate
- Diethyl 2,2-difluoropropanedioate
- Diethyl 2,2-difluorohexanedioate
Uniqueness
Diethyl 2,2-difluoropentanedioate is unique due to its specific substitution pattern and the presence of two fluorine atoms at the 2,2-positions. This gives it distinct chemical and physical properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
- Molecular Formula : CHFO
- Molecular Weight : Approximately 238.24 g/mol
- Structure : The presence of fluorine atoms enhances lipophilicity and alters the compound's reactivity compared to non-fluorinated analogs.
Biological Activity Overview
Research indicates that difluorinated compounds often demonstrate enhanced biological properties. These can include:
- Antimicrobial Activity : Many difluorinated compounds show potential as antimicrobial agents due to their ability to disrupt bacterial membranes or inhibit metabolic pathways.
- Metabolic Stability : The introduction of fluorine can improve the metabolic stability of drugs, potentially leading to prolonged action in biological systems.
- Pharmacokinetics : Altered pharmacokinetics may result from changes in solubility and distribution characteristics due to the presence of fluorine.
1. Antimicrobial Properties
Studies on similar difluorinated compounds have demonstrated significant antimicrobial activity. For instance, compounds with similar structural features have been shown to inhibit bacterial growth effectively. Although specific data on diethyl 2,2-difluoropentanedioate is lacking, it is hypothesized that it may exhibit comparable effects.
2. Metabolic Pathways
Research into related compounds suggests that this compound could influence metabolic pathways associated with fatty acid metabolism and glucose homeostasis. This is particularly relevant in the context of developing therapeutic agents for metabolic disorders.
3. Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions, including:
- Fluorination Reactions : The introduction of fluorine atoms generally enhances the reactivity of the compound.
- Catalytic Processes : Palladium-catalyzed reactions have been employed to achieve high yields in the synthesis of similar difluorinated esters .
Comparative Analysis Table
Property | This compound | Related Difluorinated Compounds |
---|---|---|
Molecular Weight | 238.24 g/mol | Varies (typically higher) |
Antimicrobial Activity | Hypothesized potential | Established in several studies |
Metabolic Stability | Expected enhancement | Confirmed in various compounds |
Synthesis Yield | High (specific protocols needed) | Generally high in similar syntheses |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Diethyl 2,2-difluoropentanedioate with high purity?
- Methodological Answer : The compound can be synthesized via esterification of 2,2-difluoropentanedioic acid using ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, fluorination of diethyl 2,2-dihydroxypentanedioate using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may introduce fluorine atoms. Post-synthesis, purification via fractional distillation or recrystallization is critical to isolate the ester. Monitoring reaction progress by thin-layer chromatography (TLC) and confirming purity via NMR (¹⁹F and ¹H) is advised .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify ester methyl/methylene protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- ¹⁹F NMR : Confirm fluorine presence (typically δ -110 to -130 ppm for CF₂ groups).
- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular ion peaks (expected m/z for C₉H₁₂F₂O₄: ~234.1).
Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at temperatures ≤4°C. Avoid moisture and prolonged exposure to light, as fluorinated esters are prone to hydrolysis and photodegradation. Regular stability testing via HPLC or NMR is recommended to detect decomposition .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine atoms at the 2,2 positions influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The CF₂ group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from fluorine may reduce accessibility. To assess this, conduct kinetic studies comparing reaction rates with non-fluorinated analogs. Computational modeling (DFT) can map electron density distribution and transition states. Experimental validation via Hammett plots or isotopic labeling is advised .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX programs address them?
- Methodological Answer : Fluorine’s high electron density can cause diffraction artifacts, complicating structure refinement. Using SHELXL:
- Apply anisotropic displacement parameters for fluorine atoms.
- Utilize restraints for bond distances/angles based on similar fluorinated structures.
- Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps.
SHELX’s robustness in handling small-molecule crystallography makes it ideal for resolving fluorinated compounds .
Properties
IUPAC Name |
diethyl 2,2-difluoropentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPKMLFMDHSTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607391 | |
Record name | Diethyl 2,2-difluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428-97-7 | |
Record name | Diethyl 2,2-difluoropentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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